molecular formula C14H24N2O B021578 1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol CAS No. 108621-85-8

1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol

Cat. No.: B021578
CAS No.: 108621-85-8
M. Wt: 236.35 g/mol
InChI Key: MXUBNUMMIHAQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol is an organic compound that features both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol typically involves the following steps:

    Starting Materials: The synthesis begins with m-aminophenol and beta-methylpentylamine.

    Reaction Conditions: The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product.

    Catalysts and Reagents: Commonly used catalysts include acids or bases to facilitate the reaction. Solvents such as ethanol or methanol are often employed to dissolve the reactants and control the reaction environment.

Industrial Production Methods

In an industrial setting, the production of alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol involves large-scale reactors where the reaction conditions are meticulously controlled to maximize yield and purity. The process may include steps such as:

    Batch or Continuous Flow Reactors: Depending on the scale, either batch reactors or continuous flow reactors are used.

    Purification: The product is purified using techniques such as distillation, crystallization, or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol undergoes several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, ethers, and esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to various biochemical effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

  • Alpha-(m-Aminophenyl)-beta-isopropylmethylaminoethanol
  • Alpha-(m-Aminophenyl)-beta-ethylaminoethanol
  • Alpha-(m-Aminophenyl)-beta-propylaminoethanol

Uniqueness

Alpha-(m-Aminophenyl)-beta-methylpentylaminoethanol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interaction with biological targets, making it valuable for specific applications in research and industry.

Properties

CAS No.

108621-85-8

Molecular Formula

C14H24N2O

Molecular Weight

236.35 g/mol

IUPAC Name

1-(3-aminophenyl)-2-[methyl(pentyl)amino]ethanol

InChI

InChI=1S/C14H24N2O/c1-3-4-5-9-16(2)11-14(17)12-7-6-8-13(15)10-12/h6-8,10,14,17H,3-5,9,11,15H2,1-2H3

InChI Key

MXUBNUMMIHAQBF-UHFFFAOYSA-N

SMILES

CCCCCN(C)CC(C1=CC(=CC=C1)N)O

Canonical SMILES

CCCCCN(C)CC(C1=CC(=CC=C1)N)O

Synonyms

1-(3-aminophenyl)-2-(methyl-pentyl-amino)ethanol

Origin of Product

United States

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